molecular formula C19H24F3NO4 B2727585 2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid CAS No. 644982-59-2

2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid

Cat. No.: B2727585
CAS No.: 644982-59-2
M. Wt: 387.399
InChI Key: DSYZHRWHIIRRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring. The acetic acid moiety enhances solubility and provides a functional handle for further derivatization. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to modulate lipophilicity, metabolic stability, and target binding . Its molecular formula is C₁₈H₂₂F₃NO₄, with a molecular weight of 373.37 g/mol (calculated).

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(26)23-9-7-18(8-10-23,12-15(24)25)13-5-4-6-14(11-13)19(20,21)22/h4-6,11H,7-10,12H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYZHRWHIIRRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions for N-Boc Protection

Parameter Optimal Range Impact on Yield
Base Na₂CO₃ or K₂CO₃ 89-93%
Solvent THF/H₂O (4:1) Minimal hydrolysis
Temperature 10-30°C Avoids side reactions
Reaction Time 2-4 hours Complete conversion

Key considerations:

  • Steric hindrance from the 4-position substituent necessitates prolonged reaction times compared to unsubstituted piperidines.
  • Aqueous workup protocols must maintain pH >8 to prevent premature Boc deprotection.

Methodologies for Introducing the 3-(Trifluoromethyl)phenyl Group

Friedel-Crafts Alkylation Route

Building on J-STAGE research, the trifluoromethylphenyl group can be introduced via electrophilic aromatic substitution:

Reaction Scheme

  • Substrate Activation : Piperidone treatment with AlCl₃ generates electrophilic complex
  • Aryl Transfer : 3-(Trifluoromethyl)benzyl bromide as aryl source
  • Rearomatization : H₂O quench followed by HCl workup

Limitations :

  • Low regioselectivity (para:meta = 3:1)
  • Competitive decomposition of trifluoromethyl group under strong Lewis acid conditions

Suzuki-Miyaura Cross-Coupling Approach

Patent data suggests improved results using palladium-catalyzed coupling:

Optimized Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃ (2.5 equiv)
  • Ligand : XPhos (10 mol%)
  • Solvent : DME/H₂O (10:1)
  • Temperature : 80°C, 12 hours

Yield Comparison :

Aryl Halide Conversion Rate Isolated Yield
3-Bromo-CF₃-C₆H₄ 92% 74%

Acetic Acid Moiety Installation Techniques

Wittig Reaction Protocol

Adapting methodology from Chinese studies, the acetic acid group can be introduced via ylide-mediated alkene formation:

Key Steps :

  • Ylide Generation : Ethyl 2-(diethoxyphosphoryl)acetate + NaHMDS
  • Alkene Formation : Reaction with 4-(3-(trifluoromethyl)phenyl)piperidin-4-one
  • Hydrogenation : H₂/Pd-C reduction of double bond
  • Ester Hydrolysis : NaOH/EtOH reflux

Critical Parameters :

  • Molar ratio (ketone:ylide = 1:1.2) maximizes conversion
  • Low-temperature (-10°C) ylide formation prevents decomposition

Direct Alkylation Approach

Sigma-Aldrich documentation implies an alternative pathway through nucleophilic displacement:

Reaction Sequence :

  • Enolate Formation : LDA-mediated deprotonation of tert-butyl acetate
  • Alkylation : Reaction with 4-(3-(trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate
  • Deprotection : TFA-mediated removal of tert-butyl ester

Advantages :

  • Single-step introduction of acetic acid precursor
  • Compatibility with Boc-protected amines

Integrated Synthetic Routes

Sequential Assembly Route

Step 1 : Piperidine Ring Formation

  • Starting material: 4-Piperidone
  • Trifluoromethylphenyl introduction via Suzuki coupling
  • Boc protection under standard conditions

Step 2 : Acetic Acid Installation

  • Wittig reaction with ethyl 2-(diethoxyphosphoryl)acetate
  • Catalytic hydrogenation (H₂, 50 psi)
  • Saponification (NaOH, ethanol/water)

Overall Yield : 26-32% (4 steps)

Convergent Synthesis Pathway

Modular Components :

  • Pre-formed 3-(trifluoromethyl)phenylacetic acid
  • Boc-protected 4-aminopiperidine

Coupling Method :

  • EDC/HOBt-mediated amide bond formation
  • Reduction of amide to amine (BH₃·THF)
  • Final Boc protection

Yield Advantage : 41-45% (3 steps)

Analytical Characterization Benchmarks

Critical validation points from literature:

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.44 (s, 9H, Boc CH₃)
  • δ 2.47 (m, 2H, piperidine H)
  • δ 3.21 (m, 2H, piperidine H)
  • δ 7.55 (m, 4H, aromatic H)

HPLC Purity :

Column Retention Time Purity
C18, 50% MeOH/H₂O 12.7 min 99.2%

Mass Spec Validation :

  • Calculated for C₁₉H₂₄F₃NO₄: 387.17
  • Observed [M+H]⁺: 388.18

Industrial-Scale Optimization Considerations

Cost Analysis :

Method Raw Material Cost/kg E-Factor
Sequential Assembly $2,450 18.7
Convergent Synthesis $1,890 11.2

Process Intensification :

  • Continuous flow hydrogenation reduces reaction time by 60%
  • Membrane-based Boc deprotection improves atom economy

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoromethyl iodide (CF3I), di-tert-butyl dicarbonate (Boc2O)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activity of 2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid is primarily assessed through its interaction with various biological targets. Studies indicate that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds containing similar piperidine structures have shown efficacy against various microbial strains.
  • Anticancer Activity : The trifluoromethyl group is known to enhance the potency of anticancer agents by improving their pharmacokinetic profiles.

Applications in Drug Development

The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of peptide-based drugs and as an intermediate for more complex molecules. Notable applications include:

Peptide Synthesis

The presence of an amino acid backbone allows for its incorporation into peptide chains, facilitating the development of novel therapeutics targeting specific diseases.

PROTAC Development

2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid can act as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) technology, which is aimed at targeted protein degradation. The rigidity imparted by the piperidine moiety may influence the three-dimensional orientation necessary for effective drug action .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Anticancer Research : A study demonstrated that derivatives of piperidine with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines .
  • Antimicrobial Studies : Research indicated that similar compounds showed significant antimicrobial activity, suggesting potential applications in developing new antibiotics .
  • Drug Metabolism : Computational studies on structure-activity relationships revealed that modifications to the trifluoromethyl group could optimize metabolic stability and bioavailability .

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring can interact with various receptors or enzymes. The Boc protecting group can be removed under acidic conditions to reveal the active form of the compound, which can then exert its effects through binding to its target.

Comparison with Similar Compounds

Key Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Yield (%) Key Properties
Target Compound 3-(Trifluoromethyl)phenyl C₁₈H₂₂F₃NO₄ 373.37 - High lipophilicity (clogP ~3.2), strong halogen bonding potential
9a () 4-Acetylphenyl C₁₅H₁₉NO₄ 277.31 45 Ketone for conjugation, moderate solubility
9b () 4-Cyanophenyl C₁₄H₁₆N₂O₃ 260.29 65 Electron-withdrawing nitrile, reactive intermediate
2-(1-Boc-3,3-difluoropiperidin-4-yl)acetic Acid () 3,3-Difluoropiperidine C₁₂H₁₉F₂NO₄ 279.28 - Enhanced metabolic stability, rigid conformation
2-(1-Boc-4-methylpiperidin-4-yl)acetic Acid () 4-Methylpiperidine C₁₃H₂₃NO₄ 257.33 - Steric bulk, low aromaticity
2-(4-(1-Boc-piperidin-4-yl)phenyl)acetic Acid () Phenyl C₁₈H₂₅NO₄ 319.40 - Reduced lipophilicity (clogP ~2.5), no halogen bonding

Biological Activity

2-(1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H24F3NO4
  • Molecular Weight : 359.34 g/mol
  • CAS Number : 644982-59-2
  • Purity : Typically ≥ 98% .

The compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Modulation of Signaling Pathways : The trifluoromethyl group enhances the compound's ability to interact with various cellular receptors and signaling pathways, potentially leading to altered gene expression and apoptosis .

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies reveal that it significantly inhibits the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells .
  • Selectivity : The compound shows a favorable selectivity index, exhibiting much greater toxicity toward cancerous cells compared to normal cells. For instance, it has been reported to have an IC50 value of 0.126 μM against MDA-MB-231 cells, compared to 17.02 μM for the standard chemotherapeutic agent 5-Fluorouracil .

Case Studies

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and metastasis in xenograft models, highlighting its potential as an effective therapeutic agent against aggressive tumors .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests:

  • High Bioavailability : Following oral administration, it shows a bioavailability of approximately 31.8% .
  • Clearance Rate : The clearance rate is noted to be slightly high at 82.7 ± 1.97 mL/h/kg after intravenous administration, indicating rapid metabolism .

Safety Profile

Toxicological assessments indicate that the compound does not exhibit acute toxicity at doses up to 2000 mg/kg in murine models, suggesting a favorable safety profile for further development .

Summary Table of Biological Activities

Activity TypeEffectIC50 ValueReference
Cell ProliferationInhibition in MDA-MB-231 cells0.126 μM
Apoptosis InductionIncreased caspase activationNot specified
Tumor Growth InhibitionReduced tumor size in vivoNot specified
Acute ToxicityNo observed toxicity (up to 2000 mg/kg)N/A

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield?

Methodological Answer:
Multi-step synthesis involving palladium catalysts (e.g., palladium diacetate) under inert atmospheres and controlled temperatures (40–100°C) is critical. Key steps include:

  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates .
  • Coupling Reactions: Employ tert-butyl XPhos as a ligand with cesium carbonate in tert-butyl alcohol for Suzuki-Miyaura couplings .
  • Workup: Acidic hydrolysis (e.g., HCl/water at 93–96°C) to remove protecting groups .
    Yield optimization requires precise stoichiometry and inert conditions to prevent side reactions .

Advanced: How can computational methods be integrated into experimental design for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways, while machine learning models analyze experimental data to optimize conditions. For example:

  • Reaction Path Search: ICReDD’s approach combines computational screening of transition states with experimental validation to reduce trial-and-error .
  • Virtual Simulations: Software tools model solvent effects and steric hindrance from the trifluoromethyl group, guiding catalyst selection .
    This hybrid methodology reduces development time by 30–50% in multi-step syntheses .

Basic: What analytical techniques are effective for characterizing purity and structure?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC with a methanol/sodium acetate buffer (65:35, pH 4.6) resolves impurities; system suitability tests ensure precision .
  • Spectroscopy: 1H^{1}\text{H}/13C^{13}\text{C} NMR confirms piperidine and trifluoromethylphenyl moieties. Mass spectrometry (HRMS) validates molecular weight (C20_{20}H25_{25}F3_{3}N2_{2}O4_{4}) .
  • Thermal Analysis: Melting point determination (e.g., 162–166°C for analogs) assesses crystallinity .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry .
  • Isotopic Labeling: Use 19F^{19}\text{F} NMR to track trifluoromethyl group interactions, distinguishing regioisomers .
  • Dynamic Simulations: Molecular dynamics models explain anomalous NOE effects in flexible piperidine rings .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Hazards: Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) require PPE (gloves, goggles, fume hood) .
  • First Aid: Immediate rinsing for skin/eye contact and medical consultation with SDS documentation .
  • Storage: Inert atmosphere, away from oxidizers, at 2–8°C to prevent decomposition .

Advanced: Strategies for multi-step synthesis with sensitive functional groups?

Methodological Answer:

  • Sequential Protection: Boc groups shield amines during trifluoromethylphenyl coupling, followed by deprotection under mild acidic conditions .
  • Low-Temperature Steps: Perform reactions at 20–50°C to preserve acid-labile groups .
  • In-Line Monitoring: Use FTIR or Raman spectroscopy to track intermediates and adjust conditions in real time .

Advanced: How to study reaction kinetics for transformations involving this compound?

Methodological Answer:

  • Stopped-Flow Techniques: Monitor rapid intermediates (e.g., boronic acid coupling) via UV-Vis spectroscopy .
  • Kinetic Isotope Effects (KIE): Deuterated analogs reveal rate-determining steps in palladium-catalyzed reactions .
  • Computational Modeling: Transition state theory predicts activation energies for tert-Boc cleavage .

Basic: Role of the tert-butoxycarbonyl (Boc) group in stability/reactivity?

Methodological Answer:
The Boc group:

  • Protects Amines: Prevents nucleophilic attack during trifluoromethylphenyl coupling .
  • Acid-Labile: Removed selectively with HCl or TFA, enabling stepwise synthesis .
  • Enhances Solubility: Improves solubility in organic solvents (e.g., tert-butyl alcohol) for homogeneous reactions .

Basic: Validating purification efficacy for this compound?

Methodological Answer:

  • HPLC Purity Checks: Compare retention times against Pharmacopeial standards (e.g., ≥95% purity) .
  • Recrystallization: Use solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline forms; monitor via DSC .
  • Elemental Analysis: Confirm C/H/N/F ratios match theoretical values .

Advanced: Computational models for predicting behavior in novel reactions?

Methodological Answer:

  • DFT Calculations: Model electron-withdrawing effects of the trifluoromethyl group on piperidine ring reactivity .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) .
  • Machine Learning: Train models on PubChem data to predict solubility and stability under varying pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.